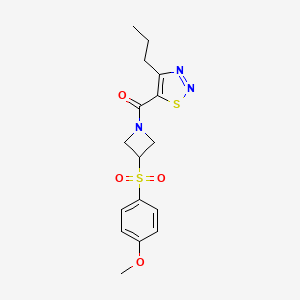

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-3-4-14-15(24-18-17-14)16(20)19-9-13(10-19)25(21,22)12-7-5-11(23-2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYSMROSWGEQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their extensive biological activities. They exhibit properties such as:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory : Reduction of inflammation markers.

- Analgesic and Anxiolytic : Pain relief and anxiety reduction.

The biological activities are attributed to the presence of the thiadiazole ring, which interacts with multiple molecular targets including enzymes and receptors involved in disease processes .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of 1,3,4-thiadiazoles can effectively inhibit the growth of:

- Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus cereus.

- Fungi : Candida albicans, Aspergillus niger.

For instance, modifications to the phenyl ring have been shown to enhance antibacterial activity, with certain derivatives achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole .

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been widely studied. The compound under review has demonstrated cytotoxic effects against various human cancer cell lines. Mechanistic studies suggest that these compounds induce apoptosis through both intrinsic and extrinsic pathways.

Recent studies indicate that the incorporation of sulfonyl groups enhances anticancer activity by improving solubility and bioavailability .

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives can significantly reduce pro-inflammatory cytokines and oxidative stress markers. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the effectiveness of 1,3,4-thiadiazole derivatives in clinical settings:

-

Study on Antimicrobial Efficacy :

- A series of experiments showed that specific derivatives exhibited superior antibacterial activity compared to traditional antibiotics.

- The compounds were tested against multiple strains with results indicating significant inhibition rates.

-

Cytotoxicity Assays :

- In vitro assays on cancer cell lines demonstrated that certain modifications to the thiadiazole structure led to increased cytotoxicity.

- The study concluded that these derivatives could serve as lead compounds in cancer drug development.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Azetidine Ring | Contributes to the compound's cyclic structure and potential biological activity. |

| Sulfonyl Group | Enhances solubility and biological interaction. |

| Thiadiazole Moiety | Known for various pharmacological activities, including antimicrobial and anti-inflammatory effects. |

Synthesis Pathways

The synthesis of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone may involve several steps:

- Formation of the Azetidine Ring : Starting from appropriate precursors, the azetidine structure can be synthesized through cyclization reactions.

- Introduction of the Sulfonyl Group : This can be achieved via sulfonation reactions using sulfonic acids or sulfonyl chlorides.

- Thiadiazole Integration : The thiadiazole moiety can be introduced through condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Final Functionalization : The methanone group can be added in the final steps to yield the target compound.

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity spectrum based on the compound's structure. These models help identify potential therapeutic uses by predicting interactions with biological targets.

Case Studies and Research Directions

While direct studies on (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone are scarce, research on related thiadiazole derivatives provides valuable insights:

- Thiadiazole Derivatives in Anticancer Research : A study demonstrated that certain thiadiazole derivatives inhibited tumor growth in vitro and in vivo models, suggesting potential pathways for further exploration with this compound.

- Antimicrobial Studies : Research on similar compounds has shown effective inhibition against various bacterial strains, indicating that (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone could also exhibit similar properties.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including:

- Sulfonylation of azetidine : Reacting azetidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., KCO in anhydrous DMF) to form the sulfonyl-azetidine intermediate .

- Thiadiazole coupling : Introducing the 4-propyl-1,2,3-thiadiazol-5-yl moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Reflux in ethanol or acetonitrile with a catalyst (e.g., Pd(PPh)) may improve yield .

- Critical conditions : Control reaction pH (7–9) to avoid decomposition of the sulfonyl group, and use inert atmospheres (N) for moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.